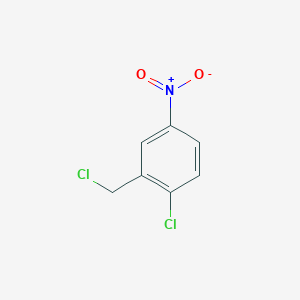

1-Chloro-2-(chloromethyl)-4-nitrobenzene

Description

Significance of Multifunctional Aromatic Intermediates in Modern Synthesis

Multifunctional aromatic intermediates are cornerstone molecules in the field of modern organic synthesis. Their importance lies in the ability to introduce multiple functionalities in a single, often rigid, molecular framework. This pre-functionalization allows for sequential and regioselective reactions, providing a streamlined pathway to complex target molecules. Such intermediates are instrumental in the construction of pharmaceuticals, agrochemicals, dyes, and materials with tailored properties. The presence of different reactive groups on one aromatic ring enables chemists to perform diverse chemical transformations, such as nucleophilic and electrophilic substitutions, reductions, oxidations, and cross-coupling reactions, often with a high degree of control over the outcome of the reaction. This versatility significantly enhances the efficiency and atom economy of synthetic routes.

Historical Context of Substituted Nitrobenzene (B124822) Chemistry and Regioselective Functionalization Techniques

The chemistry of substituted nitrobenzenes dates back to the 19th century, with the nitration of benzene (B151609) being one of the earliest and most studied electrophilic aromatic substitution reactions. Nitroaromatic compounds quickly became pivotal in the burgeoning chemical industry, particularly as precursors to anilines for the synthesis of synthetic dyes. nih.gov The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution, while also directing incoming electrophiles to the meta position.

Conversely, the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for unsubstituted benzene. This activation is most pronounced when the nitro group is positioned ortho or para to a good leaving group, such as a halogen. Over the years, a variety of regioselective functionalization techniques have been developed to control the substitution patterns on nitrobenzene derivatives, enabling the synthesis of a vast array of specifically substituted aromatic compounds.

Overview of Key Reactive Centers within 1-Chloro-2-(chloromethyl)-4-nitrobenzene: Nitro, Chloro, and Chloromethyl Groups

The chemical behavior of this compound is dictated by the interplay of its three distinct reactive centers:

The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the positions meta to it (positions 3 and 5). More significantly, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the carbon atom bearing the chloro group (position 1), due to its ability to stabilize the intermediate Meisenheimer complex through resonance. The nitro group itself can also be a site of reaction, most commonly reduction to an amino group, which is a key transformation in the synthesis of many dyes and pharmaceuticals.

The Chloro Group (-Cl): The chlorine atom is an electronegative substituent that deactivates the aromatic ring towards electrophilic substitution through its inductive effect. However, through resonance, it can donate a lone pair of electrons to the ring, directing incoming electrophiles to the ortho and para positions. In the context of this compound, the directing effects of the other substituents are more dominant. The chloro group serves as an excellent leaving group in nucleophilic aromatic substitution reactions, facilitated by the activating effect of the para-nitro group. doubtnut.com

The Chloromethyl Group (-CH₂Cl): This group is a benzylic halide and is highly susceptible to nucleophilic substitution reactions (SN1 and SN2). The carbon atom of the chloromethyl group is electrophilic and will readily react with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions. This allows for the introduction of a variety of side chains at this position, making it a versatile handle for molecular elaboration.

The strategic positioning of these three groups allows for a high degree of synthetic flexibility, where each site can be addressed under specific reaction conditions, often independently of the others.

Research Gaps and Future Perspectives in the Study of Similar Chloronitrobenzene Derivatives

While the chemistry of many chloronitrobenzene isomers is well-established, specific and detailed research on this compound appears to be less prevalent in the scientific literature. This presents several opportunities for future investigation. A significant research gap exists in the comprehensive exploration of its reactivity profile. Systematic studies on the selective functionalization of its three reactive centers could unveil novel synthetic pathways to complex molecules.

Furthermore, the potential applications of this compound and its derivatives remain largely unexplored. Given that related nitroaromatic compounds are used in the synthesis of biologically active molecules and functional materials, it is plausible that this compound could serve as a valuable building block in these areas. Future research could focus on the synthesis of novel heterocyclic compounds, polymers, and ligands for catalysis, starting from this versatile intermediate. Additionally, the environmental fate and biodegradability of such multifunctional aromatic compounds are of growing concern, and research into the microbial degradation of this compound could provide valuable insights into the bioremediation of environments contaminated with similar pollutants. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1N+[O-])CCl)Cl |

| InChI Key | HORIWLYGDAZMKL-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Reactivity |

| Nitro Group (-NO₂) | Reduction | Can be reduced to an amino group (-NH₂) |

| Directing Effect (Electrophilic) | Meta-directing and deactivating | |

| Activating Effect (Nucleophilic) | Strongly activating for SNAr | |

| Chloro Group (-Cl) | Nucleophilic Aromatic Substitution | Good leaving group, activated by the nitro group |

| Directing Effect (Electrophilic) | Ortho-, para-directing and deactivating | |

| Chloromethyl Group (-CH₂Cl) | Nucleophilic Substitution | Highly reactive towards nucleophiles |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(chloromethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORIWLYGDAZMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301631 | |

| Record name | 1-chloro-2-(chloromethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69422-57-7 | |

| Record name | NSC145030 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-2-(chloromethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 1 Chloro 2 Chloromethyl 4 Nitrobenzene

Established Synthetic Routes and Mechanistic Considerations

Several synthetic strategies can be envisioned for the preparation of 1-chloro-2-(chloromethyl)-4-nitrobenzene, primarily involving the introduction of the chloromethyl group onto a pre-functionalized benzene (B151609) ring or the modification of a methyl group on a suitable precursor.

Blanc Chloromethylation Approaches Utilizing 4-Nitrochlorobenzene Precursors

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring. libretexts.orgjk-sci.com This reaction typically involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orgalfa-chemistry.com The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates formaldehyde, generating a highly electrophilic species, likely a hydroxymethyl cation or its equivalent, which is then attacked by the aromatic π-electrons. libretexts.org The resulting benzyl (B1604629) alcohol is subsequently converted to the corresponding chloromethyl derivative under the reaction conditions. wikipedia.org

However, the application of the Blanc chloromethylation to strongly deactivated substrates like 4-nitrochlorobenzene presents significant challenges. jk-sci.comwikipedia.org The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. lumenlearning.comunizin.org Consequently, 4-nitrochlorobenzene exhibits marginal reactivity under typical Blanc chloromethylation conditions. wikipedia.org While modified conditions, such as the use of chloromethyl methyl ether in the presence of sulfuric acid, have been shown to be more effective for some deactivated substrates, the direct chloromethylation of 4-nitrochlorobenzene to yield this compound is not a commonly employed or high-yielding synthetic route. wikipedia.org

A novel approach for the chloromethylation of nitroaromatics, termed vicarious nucleophilic substitution, has been developed. This method utilizes a carbanion of a chloromethyl sulfone to introduce the chloromethyl group, offering an alternative to the electrophilic pathway. lookchem.comuochb.cz

Radical Chlorination Techniques Applied to Methyl-Substituted Nitrobenzenes

A more viable strategy for the synthesis of this compound involves the free-radical chlorination of the methyl group of a suitable precursor, such as 2-chloro-4-nitrotoluene (B140621). This side-chain chlorination is typically initiated by ultraviolet (UV) light or a radical initiator. wikipedia.org The mechanism proceeds through a chain reaction involving the homolytic cleavage of chlorine to form chlorine radicals, which then abstract a hydrogen atom from the methyl group to generate a benzyl radical. This benzylic radical subsequently reacts with molecular chlorine to form the desired product and a new chlorine radical, thus propagating the chain. wikipedia.org

The synthesis of the precursor, 2-chloro-4-nitrotoluene, can be achieved by the chlorination of 4-nitrotoluene (B166481) in the presence of a catalyst like iodine. google.comgoogle.com It has been noted that the chlorination of 2-chloro-4-nitrotoluene to 2,6-dichloro-4-nitrotoluene in the presence of iodine can lead to the formation of side-chain chlorinated by-products, indicating that the benzylic protons of 2-chloro-4-nitrotoluene are susceptible to radical chlorination. google.comgoogle.com

The efficiency and selectivity of the radical chlorination of 2-chloro-4-nitrotoluene can be influenced by the choice of radical initiator and the reaction conditions. Common radical initiators for such transformations include azo compounds like azobisisobutyronitrile (AIBN) and organic peroxides such as benzoyl peroxide. wikipedia.org These initiators decompose under thermal or photochemical conditions to generate radicals that can initiate the chlorination chain reaction. The use of UV light is also a standard method for initiating the homolytic cleavage of chlorine. wikipedia.org

N-Chlorosuccinimide (NCS) is another reagent that can be used for benzylic chlorination and can be initiated by light or radical initiators. organic-chemistry.orgorganic-chemistry.org The reaction conditions, including temperature, solvent, and the concentration of the chlorinating agent and initiator, must be carefully controlled to maximize the yield of the monochlorinated product and minimize the formation of di- and trichlorinated by-products.

| Chlorinating Agent | Initiator/Condition | Substrate Example | General Observations |

|---|---|---|---|

| Cl₂ | UV light | m-Nitrotoluene | Side-chain chlorination is possible under these conditions. google.com |

| Cl₂ | Catalyst (e.g., Bromine, ABVN) | o-Nitrotoluene | Catalytic amounts of initiators can improve reaction efficiency. google.com |

| N-Chlorosuccinimide (NCS) | Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Toluene | A common method for benzylic chlorination in laboratory synthesis. organic-chemistry.org |

| N-Chlorosuccinimide (NCS) | Visible light photocatalyst | Electron-deficient toluenes | Mild and scalable method for benzylic chlorination. organic-chemistry.org |

Sequential Functionalization of Aromatic Substrates to Yield this compound

A reliable and often preferred method for the synthesis of polysubstituted benzenes like this compound involves a multi-step, sequential functionalization approach. This strategy allows for greater control over the regiochemistry of the final product. A documented synthesis of the precursor, 1-chloro-2-methyl-4-nitrobenzene, starts from 4-chloroaniline (B138754). mdpi.com

The synthetic sequence is as follows:

Oxidation: 4-chloroaniline is oxidized to 4-nitrochlorobenzene. This can be achieved using a strong oxidizing agent such as peroxytrifluoroacetic acid in a suitable solvent like dichloromethane (B109758). mdpi.com

Friedel-Crafts Alkylation: The resulting 4-nitrochlorobenzene is then subjected to a Friedel-Crafts alkylation reaction to introduce the methyl group. This is typically carried out using an alkylating agent like methyl iodide in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. mdpi.com

Radical Chlorination: The final step involves the radical chlorination of the methyl group of 1-chloro-2-methyl-4-nitrobenzene, as described in section 2.1.2, to yield the target compound, this compound.

This sequential approach avoids the challenges associated with the direct chloromethylation of a deactivated ring and allows for the strategic introduction of each functional group.

Regioselectivity and Stereochemical Control in the Synthesis of this compound

The regiochemical outcome of the synthesis of this compound is dictated by the directing effects of the substituents already present on the aromatic ring during electrophilic substitution reactions. As this molecule is achiral, stereochemical control is not a factor in its synthesis.

Influence of Activating and Deactivating Groups on Substitution Patterns

The directing effects of substituents in electrophilic aromatic substitution are well-established. These effects are a combination of inductive and resonance effects. lumenlearning.com

Nitro Group (-NO₂): This is a strongly deactivating and meta-directing group. lumenlearning.comunizin.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position.

Chloro Group (-Cl): This is a deactivating but ortho-, para-directing group. libretexts.orglibretexts.org It is electron-withdrawing through the inductive effect but can donate electron density to the ring through resonance. The resonance effect directs incoming electrophiles to the ortho and para positions.

Methyl Group (-CH₃): This is an activating and ortho-, para-directing group. lumenlearning.com It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more reactive towards electrophiles and directing them to the ortho and para positions.

In the context of the sequential synthesis described in section 2.1.3, the Friedel-Crafts alkylation of 4-nitrochlorobenzene is a key step where regioselectivity is crucial. The chloro group directs ortho- and para- to itself, while the nitro group directs meta- to itself. The positions ortho to the chloro group are also meta to the nitro group. Therefore, the incoming methyl group will be directed to the position ortho to the chlorine and meta to the nitro group, leading to the formation of 1-chloro-2-methyl-4-nitrobenzene.

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

Catalytic Approaches for Enhanced Regioselectivity

The regioselective synthesis of this compound is complicated by the directing effects of the substituents. The chloro group is an ortho-, para-director, while the nitro group is a meta-director. This leads to potential substitution at the positions ortho and para to the chlorine and meta to the nitro group. The desired product requires substitution at the 2-position, which is ortho to the chlorine and meta to the nitro group.

Traditional Friedel-Crafts type chloromethylation reactions, often employing formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, are challenging for deactivated substrates like 1-chloro-4-nitrobenzene (B41953). The presence of the electron-withdrawing nitro group significantly reduces the nucleophilicity of the aromatic ring, thereby hindering the electrophilic attack.

To overcome this, research has focused on enhancing the reactivity of the chloromethylating agent and employing more potent catalytic systems. While specific catalytic systems tailored for the synthesis of this compound are not extensively documented in publicly available literature, general principles of electrophilic aromatic substitution on deactivated rings suggest the use of strong Lewis acids and optimized reaction conditions.

Table 1: Potential Catalytic Systems for Chloromethylation of Deactivated Arenes

| Catalyst System | Description | Potential for Regioselectivity |

| Strong Lewis Acids (e.g., AlCl₃, FeCl₃) | Increase the electrophilicity of the chloromethylating agent. | May lead to a mixture of isomers due to harsh reaction conditions. |

| Brønsted Acids (e.g., H₂SO₄, H₃PO₄) | Can protonate the chloromethylating agent, enhancing its reactivity. | Regioselectivity can be influenced by the specific acid and reaction temperature. |

| Mixed Catalyst Systems | Combinations of Lewis and Brønsted acids. | May offer synergistic effects to improve both yield and regioselectivity. |

It is important to note that achieving high regioselectivity in the chloromethylation of 1-chloro-4-nitrobenzene remains a significant synthetic hurdle. The electronic and steric factors at play necessitate careful control over reaction parameters to favor the formation of the desired 2-substituted isomer.

Emerging Synthetic Strategies for Highly Substituted Chloronitrobenzene Derivatives

Given the challenges associated with classical electrophilic substitution on deactivated aromatic systems, researchers have been exploring alternative and more modern synthetic strategies to access highly substituted chloronitrobenzene derivatives like this compound.

One of the most promising emerging strategies involves the use of vicarious nucleophilic substitution (VNS). This methodology allows for the introduction of a functionalized carbon substituent onto an electron-deficient aromatic ring through the substitution of a hydrogen atom. nih.govwikipedia.org

A notable development in this area is the use of the lithium salt of dichloromethane as a chloromethylating agent for nitroaromatics. nih.gov This approach represents a significant departure from traditional electrophilic methods. In a VNS reaction, the nucleophilic carbanion attacks the electron-deficient aromatic ring, leading to the formation of a σ-adduct. Subsequent elimination of a leaving group from the carbanion and rearomatization of the ring results in the net substitution of a hydrogen atom.

For the synthesis of this compound, this would involve the reaction of 1-chloro-4-nitrobenzene with a chloromethyl carbanion equivalent. The regioselectivity of VNS reactions on substituted nitrobenzenes is generally high, with the substitution occurring at the positions ortho and para to the nitro group. In the case of 1-chloro-4-nitrobenzene, the position ortho to the nitro group (the 3-position) is sterically hindered by the adjacent chlorine atom, which could potentially favor substitution at the other ortho position (the 5-position, which is equivalent to the 3-position) or the para position (which is occupied by the chlorine atom). However, the electronic effects of the chloro substituent could also influence the regiochemical outcome. Further research is needed to fully elucidate the applicability and regioselectivity of this method for the synthesis of the target compound.

An alternative, though less direct, synthetic route involves the preparation of 2-chloro-5-nitrobenzyl alcohol as an intermediate. ontosight.ai This alcohol can then be converted to the desired this compound through a nucleophilic substitution reaction, for example, by treatment with a chlorinating agent such as thionyl chloride or hydrochloric acid. tennessee.edutue.nl This two-step approach circumvents the difficulties of direct chloromethylation of the deactivated aromatic ring.

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov While specific MCRs that directly synthesize this compound are not prominently reported, the resulting molecule, with its multiple reactive sites, is a potential scaffold for use in subsequent multicomponent reactions.

The presence of the reactive chloromethyl group allows for the introduction of a wide variety of substituents through nucleophilic displacement. This makes this compound a valuable building block for the synthesis of a diverse range of more complex, highly substituted aromatic compounds. For instance, the chloromethyl group can react with amines, alcohols, thiols, and carbanions, providing a versatile handle for molecular elaboration in the context of MCRs or other synthetic transformations.

Reactivity Profiles and Mechanistic Investigations of 1 Chloro 2 Chloromethyl 4 Nitrobenzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on 1-chloro-2-(chloromethyl)-4-nitrobenzene can occur at either the benzylic or the aromatic chloro substituent. The reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions, which dictate which of the two leaving groups is preferentially displaced.

Reactivity of the Chloromethyl Group in SN1 and SN2 Pathways

The chloromethyl group (-CH₂Cl) is a benzylic halide. The carbon-chlorine bond in this group is significantly more reactive towards nucleophilic substitution than the chlorine attached directly to the aromatic ring. quora.comdoubtnut.com This enhanced reactivity is due to the ability of the adjacent benzene (B151609) ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.

In an Sₙ1 pathway , the rate-determining step is the formation of a carbocation intermediate. The benzylic carbocation that would form upon the departure of the chloride ion from the chloromethyl group is stabilized by resonance, with the positive charge delocalized over the benzene ring. This stabilization lowers the activation energy for carbocation formation, making the Sₙ1 pathway viable, particularly with weak nucleophiles in polar protic solvents.

In an Sₙ2 pathway , the reaction proceeds through a single concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. The transition state of an Sₙ2 reaction at a benzylic carbon is stabilized by the overlap of the p-orbitals of the adjacent π-system of the benzene ring. reddit.com This orbital overlap lowers the energy of the transition state, thereby accelerating the reaction rate. reddit.com Sₙ2 reactions are favored by strong nucleophiles and polar aprotic solvents. youtube.com For this compound, the primary nature of the benzylic carbon generally favors the Sₙ2 mechanism.

The high reactivity of the benzylic chloride allows for the facile introduction of a variety of nucleophiles at this position.

Amines : Primary and secondary amines are effective nucleophiles that readily displace the benzylic chloride to form the corresponding secondary and tertiary amines, respectively. These reactions typically proceed via an Sₙ2 mechanism. The resulting N-benzyl derivatives are important intermediates in organic synthesis.

Thiols : Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react rapidly with the chloromethyl group to form thioethers. Kinetic studies on similar systems, such as the reaction of biothiols with activated aromatic halides, have shown that the anionic thiolate is the primary reacting species. nih.gov The reaction with the benzylic chloride in this compound is expected to be a swift Sₙ2 process.

Carbon Nucleophiles : A range of carbon-based nucleophiles, such as enolates, cyanides, and organometallic reagents, can be used to form new carbon-carbon bonds by displacing the benzylic chloride. For instance, reaction with sodium cyanide would yield the corresponding benzyl (B1604629) nitrile. These reactions are fundamental in extending the carbon skeleton of the molecule.

| Nucleophile Type | Example Nucleophile | Typical Mechanism | Product Type |

|---|---|---|---|

| Amine | R₂NH | Sₙ2 | Substituted Benzylamine |

| Thiol/Thiolate | RSH / RS⁻ | Sₙ2 | Thioether |

| Carbon Nucleophile | ⁻CN | Sₙ2 | Benzyl Nitrile |

Nucleophilic Aromatic Substitution (SNAr) Facilitated by the Nitro Group

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of strong electron-withdrawing groups on the aromatic ring can dramatically increase their reactivity via the Nucleophilic Aromatic Substitution (SₙAr) mechanism. qorganica.esblogspot.com

In this compound, the nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence at the para-position relative to the aryl chloro group strongly activates this site for SₙAr. quora.comdoubtnut.com The reaction proceeds via a two-step addition-elimination mechanism.

First, a strong nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . qorganica.es The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, lowering the activation energy of the initial nucleophilic attack. blogspot.comstackexchange.com In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the final substitution product. qorganica.es

Because the nitro group's stabilizing effect is most pronounced when it is ortho or para to the site of attack, the aryl chlorine at C-1 is highly activated, whereas substitution at the C-2 position (meta to the nitro group) is not favored. echemi.comtardigrade.in This regioselectivity is a hallmark of the SₙAr mechanism.

| Position | Substituent | Reaction Type | Activation by Nitro Group | Relative Reactivity |

|---|---|---|---|---|

| Benzylic Carbon | -CH₂Cl | Sₙ1 / Sₙ2 | Indirect (stabilization of intermediate/transition state) | High |

| Aromatic Carbon (C-1) | -Cl | SₙAr | Direct (stabilization of Meisenheimer complex) | High (with strong nucleophiles) |

Cross-Coupling Reaction Pathways Involving the Aryl Chloro Group

The aryl chloro group can also participate in transition metal-catalyzed cross-coupling reactions, which have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. mdpi.com While aryl chlorides are generally less reactive than the corresponding bromides or iodides, their participation in Suzuki-Miyaura couplings is well-established, particularly for substrates bearing electron-withdrawing groups. rsc.org

The electron-deficient nature of the aromatic ring in this compound makes the aryl chloro group a suitable substrate for this transformation. The catalytic cycle typically involves three main steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-chlorine bond of the aromatic ring to form a Pd(II) complex.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new biaryl product and regenerating the Pd(0) catalyst. researchgate.net

This reaction allows for the formation of a new carbon-carbon bond at the C-1 position, providing a pathway to substituted 2-(chloromethyl)-4-nitrobiaryls. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially when using less reactive aryl chlorides. mdpi.com

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org In the case of this compound, two potential electrophilic sites exist for this transformation: the C(sp²)-Cl bond of the aryl chloride and the C(sp³)-Cl bond of the benzylic chloromethyl group.

The reactivity at either site is subject to competing factors. The benzylic chloride is inherently more reactive than a standard aryl chloride in many nucleophilic substitution reactions. However, the strong electron-withdrawing effect of the nitro group at the para position significantly activates the aryl chloride towards the oxidative addition step in the palladium catalytic cycle. wikipedia.orglibretexts.org The choice of catalyst, specifically the ligand system, and reaction conditions would be critical in directing the selectivity of the amination.

Modern Buchwald-Hartwig protocols utilize bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that are highly effective for the activation of aryl chlorides. organic-chemistry.org It is plausible that under conditions optimized for aryl chloride amination, selective coupling at the C-1 position could be achieved. Conversely, conditions that favor lower-temperature coupling might react preferentially at the more labile benzylic position. A plausible outcome is also disubstitution, particularly if the amine is used in excess.

Table 1: Factors Influencing Site Selectivity in Buchwald-Hartwig Amination

| Feature | Impact on Aryl Chloride (C1) | Impact on Benzylic Chloride (C2-CH₂Cl) |

| Electronic Activation | Strongly activated by the para-nitro group, facilitating oxidative addition. | Inherently reactive C(sp³)-Cl bond. |

| Catalyst System | Requires robust ligands (e.g., biarylphosphines, NHCs) for efficient oxidative addition. | Can react with a wider range of simpler palladium catalysts. |

| Reaction Temperature | Higher temperatures may be needed to overcome the stronger C-Cl bond energy compared to the benzylic site. | Generally reacts at lower temperatures. |

| Steric Hindrance | The ortho-chloromethyl group provides steric hindrance, potentially slowing the reaction. | Less sterically hindered site. |

Other Palladium-Catalyzed Cross-Couplings

Beyond C-N bond formation, this compound is a potential substrate for various palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. As with the Buchwald-Hartwig reaction, the primary mechanistic challenge is achieving selective activation of either the aryl or benzylic chloride.

In a Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, the choice of ligand and base is paramount. organic-chemistry.orglibretexts.org Catalyst systems developed for unreactive aryl chlorides could likely facilitate coupling at the C-1 position. researchgate.net There is precedent for successful Suzuki couplings using activated halo-nitroaromatic compounds. researchgate.net

The Heck reaction , involving the coupling of an organic halide with an alkene, and the Sonogashira coupling , which uses a terminal alkyne, would follow similar selectivity principles. The oxidative addition of the C-Cl bond to the Pd(0) center is the key initiating step, and its relative rate at the aromatic versus the benzylic position would determine the product distribution. Given the high reactivity of benzylic halides, side reactions or polymerization, especially in Heck couplings, could be a competing pathway.

Transformation of the Nitro Group

Selective Reduction of the Nitro Group to Amine Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For this compound, the challenge lies in achieving this conversion with high chemoselectivity, preserving both the aryl and benzylic chloride functionalities, which are susceptible to reduction (hydrodehalogenation).

Standard catalytic hydrogenation with catalysts like palladium on carbon is often too reactive and would likely cleave the C-Cl bonds, particularly the benzylic one. Milder or more selective methods are required. wikipedia.org

Table 2: Potential Reagents for Selective Nitro Group Reduction

| Reagent System | Description | Expected Selectivity |

| Tin(II) Chloride (SnCl₂) | A classic method for reducing aromatic nitro groups in the presence of other reducible functionalities. | High selectivity for the nitro group is expected. |

| Iron powder in acidic medium (Fe/HCl or Fe/NH₄Cl) | A common, inexpensive, and effective method for nitro group reduction that often tolerates halides. | Generally good selectivity, with a low risk of hydrodehalogenation. |

| Sodium Hydrosulfite (Na₂S₂O₄) | A mild reducing agent often used for the selective reduction of nitro groups in aqueous or biphasic systems. | Good selectivity for the nitro group is anticipated. |

| Catalytic Transfer Hydrogenation | Uses a hydrogen donor (e.g., ammonium (B1175870) formate, hydrazine) with a catalyst (e.g., Pd/C, Raney Nickel) under controlled conditions. | Can be tuned for selectivity but carries a risk of C-Cl bond cleavage. |

The resulting product, 4-amino-1-chloro-2-(chloromethyl)benzene, would be a valuable synthetic intermediate, possessing an aniline (B41778) moiety for further functionalization, along with the two chloride handles.

Other Redox Transformations and Intermediate Species

The reduction of a nitroaromatic compound can proceed through several intermediate species before reaching the amine. The one-electron reduction of this compound would initially form a nitro radical anion. This species is a key intermediate in more complex reaction pathways. nih.govresearchgate.net

Further controlled reduction can yield the corresponding nitroso and hydroxylamine (B1172632) derivatives. These intermediates are typically not isolated but can be trapped or undergo subsequent reactions. For instance, aryl hydroxylamines formed from nitroarene reduction are known to undergo rearrangement under acidic conditions (the Bamberger rearrangement).

Electrophilic Aromatic Substitution Reactions on the Nitrobenzene (B124822) Ring

Further electrophilic aromatic substitution (EAS) on the this compound ring is expected to be challenging due to the cumulative deactivating effects of the substituents. The nitro group is a powerful deactivator and meta-director, while the chloro and chloromethyl groups are deactivators that direct incoming electrophiles to the ortho and para positions. chemguide.co.ukmsu.edu

The aromatic ring has three vacant positions for substitution: C-3, C-5, and C-6. The directing effects of the existing groups on these positions can be analyzed to predict the regiochemical outcome.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Influence of -Cl (at C1) | Influence of -CH₂Cl (at C2) | Influence of -NO₂ (at C4) | Net Effect |

| C-3 | meta (disfavored) | ortho (favored) | ortho (disfavored) | Deactivated, but potentially favored by -CH₂Cl. |

| C-5 | para (favored) | meta (disfavored) | meta (favored) | Strongly deactivated, but meta to the powerful nitro director. |

| C-6 | ortho (favored) | para (favored) | ortho (disfavored) | Deactivated, but sterically accessible and ortho/para to two groups. |

Radical Reactions and Pathways Involving this compound

One of the most significant reaction pathways for nitrobenzyl halides involves the formation of radical intermediates. The process is initiated by a one-electron reduction of the nitro group to form a nitro radical anion. nih.govresearchgate.net In molecules containing a good leaving group at the benzylic position, this radical anion can undergo a rapid intramolecular process where the extra electron is transferred, leading to the cleavage of the carbon-halogen bond.

For this compound, this pathway would involve the expulsion of the benzylic chloride anion to form the 2-chloro-4-nitrobenzyl radical. This type of fragmentation is well-documented for ortho- and para-nitrobenzyl chlorides, with reported rate constants on the order of 10³ to 10⁴ s⁻¹. nih.gov

Reaction Pathway:

One-Electron Reduction: The nitro group accepts an electron from a reducing agent or an electrode to form the nitro radical anion.

Intramolecular Electron Transfer & Fragmentation: The radical anion rapidly decomposes, expelling a chloride ion from the benzylic position.

Formation of Carbon-Centered Radical: The product of this fragmentation is the neutral 2-chloro-4-nitrobenzyl radical.

This carbon-centered radical is a highly reactive intermediate that can subsequently dimerize, abstract a hydrogen atom from the solvent, or react with other radical species in the medium. nih.gov This radical pathway is distinct from the ionic mechanisms of palladium catalysis or electrophilic substitution and highlights a unique aspect of the molecule's reactivity profile driven by the nitro group.

Theoretical and Experimental Mechanistic Studies of this compound Reactivity

The reactivity of this compound is characterized by the presence of two electrophilic centers susceptible to nucleophilic attack: the carbon atom of the chloromethyl group (a benzylic position) and the carbon atom of the benzene ring to which the chlorine atom is attached (an aromatic position). The electronic environment of the molecule, heavily influenced by the electron-withdrawing nitro group, dictates the mechanistic pathways of its reactions. While specific kinetic and mechanistic studies exclusively focused on this compound are not extensively detailed in publicly available literature, a comprehensive understanding of its reactivity can be derived from established principles of physical organic chemistry and studies of analogous compounds.

The molecule's reactivity profile is dominated by two primary types of nucleophilic substitution reactions: a nucleophilic substitution at the benzylic chloromethyl group and a nucleophilic aromatic substitution (SNAr) at the chloro-substituted aromatic carbon.

The chloromethyl group, being a benzylic halide, is inherently reactive towards nucleophilic substitution. The reaction can proceed through either an SN1 or SN2 mechanism. In an SN1 pathway, the rate-determining step would be the formation of a benzylic carbocation, which is stabilized by resonance with the benzene ring. In an SN2 mechanism, the nucleophile attacks the benzylic carbon in a single concerted step, leading to the displacement of the chloride ion. The presence of the electron-withdrawing nitro group on the ring would destabilize a benzylic carbocation, making an SN1 pathway less favorable than for an unsubstituted benzyl chloride. Conversely, the SN2 pathway is generally favored for primary halides like the chloromethyl group.

The chloro-substituted carbon on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group located at the para position. The SNAr mechanism involves a two-step process: the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (chloride). The stability of the Meisenheimer complex is crucial to the reaction rate. The nitro group at the para-position effectively delocalizes the negative charge of the intermediate through resonance, thereby stabilizing it and facilitating the reaction. The presence of the chloromethyl group at the ortho-position may exert a steric hindrance effect on the approaching nucleophile, potentially influencing the reaction rate.

Theoretical studies on related nitroaromatic compounds have provided insights into the factors governing their reactivity. For instance, density functional theory (DFT) calculations on the chlorination of nitrobenzene have been used to investigate the energies of reactants, transition states, and products, elucidating the preferred reaction pathways. researchgate.net Such computational approaches could be applied to this compound to model the reaction coordinates for nucleophilic attack at both the benzylic and aromatic positions, compare the activation barriers for the competing pathways, and thus predict the regioselectivity of its reactions with various nucleophiles.

Experimental studies on the kinetics of SNAr reactions of structurally similar compounds, such as 1-chloro-2,4-dinitrobenzene (B32670), with amines have been conducted in various solvent systems. arkat-usa.orgresearchgate.net These studies have quantified the effects of solvent polarity and hydrogen-bonding ability on the reaction rates and have helped to elucidate the role of the solvent in stabilizing the transition state and intermediates. The findings from these studies can serve as a valuable reference for predicting the kinetic behavior of this compound in similar reactions.

Furthermore, the study of radical anions of related nitrobenzyl chlorides has revealed another potential reaction pathway. These radical anions can expel a chloride ion to form highly reactive carbon-centered nitrobenzyl radicals. nih.gov This suggests that under reducing conditions, this compound could potentially undergo single-electron reduction to form a radical anion, which could then fragment to initiate radical-based reactions.

The following table summarizes the key features of the expected reactivity at the two primary electrophilic sites of this compound based on the principles discussed and data from related compounds.

| Feature | Nucleophilic Substitution at Chloromethyl Group (Benzylic Position) | Nucleophilic Aromatic Substitution (at C-Cl on the ring) |

| Plausible Mechanism | Primarily SN2; SN1 is less likely due to the destabilizing effect of the nitro group on the carbocation. | SNAr (addition-elimination) |

| Key Intermediate | A pentacoordinate transition state. | Meisenheimer complex (a resonance-stabilized cyclohexadienyl anion). |

| Role of Nitro Group | Deactivates SN1 pathway by destabilizing the benzylic carbocation. Has a smaller electronic effect on the SN2 pathway. | Strongly activating due to resonance stabilization of the Meisenheimer complex. |

| Role of Chloromethyl Group | The site of the reaction. | May exert a minor steric hindrance effect on the incoming nucleophile. |

| Expected Reactivity | High, characteristic of benzylic halides. | High, characteristic of activated aryl halides. |

Applications of 1 Chloro 2 Chloromethyl 4 Nitrobenzene As a Synthetic Intermediate

Precursor in Pharmaceutical Chemistry Research

In the quest for new therapeutic agents, medicinal chemists rely on versatile starting materials to build libraries of potential drug candidates. Chlorinated nitroaromatic compounds are recognized as important building blocks for a diverse range of biologically active molecules. mdpi.com The specific arrangement of functional groups in 1-chloro-2-(chloromethyl)-4-nitrobenzene makes it a compelling precursor for various classes of therapeutic agents.

Kinase inhibitors are a major class of drugs, particularly in oncology, that function by blocking the action of protein kinases. ed.ac.uk The synthesis of many kinase inhibitors involves the coupling of different molecular fragments. The "2-chloro-5-nitrobenzyl" moiety, which this compound provides, can be incorporated into potential inhibitor scaffolds. The reactive chloromethyl group allows for the alkylation of nucleophilic sites, such as amines or phenols, on a core heterocyclic structure common in kinase inhibitors. For instance, the synthesis of Dasatinib, a dual Src/Abl kinase inhibitor, involves linking various fragments to a central thiazole (B1198619) ring. nih.gov The structural motif of a substituted benzyl (B1604629) group is common in this class of drugs, and this compound represents a readily available source for introducing such a fragment.

Table 1: Potential Role in Kinase Inhibitor Synthesis

| Intermediate | Key Functional Group | Potential Reaction | Target Moiety |

|---|

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. nih.gov Synthetic strategies often target the creation of novel molecular frameworks that can overcome existing resistance mechanisms. The structure of this compound can be incorporated into molecules designed for antimicrobial activity. The subsequent reduction of the nitro group to an amine provides a key functional group for further derivatization, allowing for the exploration of structure-activity relationships. Research has shown that various sulfonamide derivatives containing a chloro-nitro-aromatic core exhibit potential as antidiabetic and antibacterial agents, highlighting the value of this substitution pattern in designing bioactive molecules. nih.gov

Chronic inflammation is implicated in numerous diseases, driving the search for new anti-inflammatory drugs. Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents are built around aromatic scaffolds. The synthesis of novel benzimidazole (B57391) derivatives, for example, has been shown to yield compounds with significant anti-inflammatory activity. researchgate.net The chemical profile of this compound makes it a suitable starting point for such syntheses. The nitro group can be reduced to an amine, which can then be cyclized with a carboxylic acid or its derivative to form a benzimidazole ring, a common scaffold in medicinal chemistry.

Chlorinated nitroaromatic compounds are widely regarded as important precursors for the synthesis of a variety of heterocyclic compounds. mdpi.comresearchgate.net The functional groups on this compound allow for several synthetic routes to different heterocyclic systems.

Reduction and Cyclization: The most common pathway involves the chemical reduction of the nitro group to an aniline (B41778) derivative, 4-amino-2-chloro-benzyl chloride. This resulting aromatic amine is a classic precursor for building fused heterocyclic rings. For example, condensation with orthoesters or carboxylic acids can lead to the formation of benzimidazoles, while reaction with diketones can yield quinolines.

Alkylation and Subsequent Reactions: The chloromethyl group can be used to attach the benzene (B151609) ring to another molecule, after which the nitro group can be transformed to drive further cyclization reactions.

Table 2: Examples of Heterocyclic Systems Derivable from this compound

| Precursor Derivative | Reaction Type | Resulting Heterocycle |

|---|---|---|

| 4-Amino-2-chloro-benzyl chloride | Condensation with carboxylic acids | Benzimidazoles |

| 4-Amino-2-chloro-benzyl chloride | Skraup synthesis (with glycerol) | Quinolines |

Building Block in Agrochemical Synthesis Research

The chloro-nitro-aromatic motif is a feature of many active compounds in the agrochemical industry. Intermediates like 5-nitro-2-chlorobenzenesulfonyl chloride are used in the synthesis of pesticides, indicating the utility of this substitution pattern. google.com The unique combination of reactive sites on this compound makes it a valuable building block for creating new crop protection agents.

The development of new pesticides is crucial for global food security. The synthesis of these complex molecules often relies on versatile and reactive intermediates. Chlorinated hydrocarbons have historically formed the basis of many effective insecticides. researchgate.net this compound can be used to synthesize a range of pesticidal compounds. The chloromethyl group can link the chloro-nitro-phenyl moiety to other pharmacophores, while the nitro group can be retained or converted to other functional groups to modulate the biological activity and physical properties of the final product. This allows for the systematic modification of a lead compound to optimize its efficacy against target pests and its environmental profile.

Development of Herbicidal Agents

While direct evidence of this compound's use in commercially available herbicides is not extensively documented in publicly available literature, its structural motifs are present in various agrochemicals. The presence of a chlorinated and nitrated benzene ring is a common feature in many pesticides. mdpi.com The reactivity of the chloromethyl group allows for its facile conversion into other functional groups, providing a key handle for the synthesis of more complex molecules with potential herbicidal activity.

Research in the field of agrochemicals often involves the synthesis and screening of numerous derivatives of a lead compound. It is plausible that this compound is utilized as a starting material or intermediate in proprietary research and development for new herbicidal agents. The general class of chlorinated nitroaromatic compounds are known precursors to various pesticides. mdpi.com

Role in Materials Chemistry and Polymer Science Research

The bifunctional nature of this compound lends itself to applications in the synthesis of novel materials and polymers.

Synthesis of Functionalized Monomers and Polymers

The chloromethyl group in this compound can be readily converted to a vinyl group or other polymerizable functionalities, allowing for its incorporation into polymer chains. This would introduce the chloro- and nitro-substituted phenyl ring as a pendant group, potentially imparting specific properties to the resulting polymer, such as altered solubility, thermal stability, or refractive index. While specific examples of polymers derived directly from this compound are not widespread in academic literature, the strategy of using functionalized benzyl chlorides to create specialty monomers is a well-established practice in polymer chemistry.

Preparation of Dyes and Pigments

Chlorinated nitrobenzenes are foundational intermediates in the synthesis of a wide array of dyes and pigments. mdpi.com The nitro group can be reduced to an amino group, which is a key functional group for the formation of azo dyes, a large and commercially important class of colorants. The chlorine atom on the aromatic ring can also influence the final color and properties of the dye. Although direct synthetic routes to specific commercial dyes starting from this compound are not prominently detailed, its chemical structure suggests its potential as a precursor in the synthesis of novel colorants. The chloromethyl group could be further functionalized to introduce auxochromes or other groups that modify the chromophore.

Exploration of New Derivatization Strategies for Advanced Materials and Bioactive Molecules

The reactivity of both the chloromethyl group and the potential for transformation of the nitro group make this compound an attractive scaffold for chemical exploration. Researchers are continually investigating new ways to derivatize such molecules to create advanced materials with unique properties and to synthesize novel bioactive molecules for pharmaceutical and agrochemical applications.

The introduction of the 2-chloro-5-nitrobenzyl moiety from this compound into various molecular frameworks can be a key step in the synthesis of complex target molecules. Patents related to this chemical suggest its use in the synthesis of a range of organic compounds, highlighting its role as a versatile intermediate in chemical innovation. nih.gov The exploration of its reactivity with different nucleophiles and under various reaction conditions continues to be an area of interest for synthetic chemists aiming to develop new functional materials and biologically active compounds.

Advanced Spectroscopic and Structural Characterization of 1 Chloro 2 Chloromethyl 4 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise arrangement of atoms within 1-Chloro-2-(chloromethyl)-4-nitrobenzene can be determined.

¹H NMR Spectroscopic Analysis

The proton (¹H) NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the benzylic protons of the chloromethyl group. The aromatic region would feature three protons on the benzene (B151609) ring, whose chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the two chlorine atoms. The proton ortho to the nitro group (H-3) would be the most deshielded. The proton ortho to the chloromethyl group (H-6) would be less deshielded, and the proton meta to the nitro group (H-5) would be the least deshielded of the three. The chloromethyl group protons would appear as a sharp singlet, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.4 | Doublet (d) | J ≈ 2.5 |

| H-5 | ~8.2 | Doublet of doublets (dd) | J ≈ 8.5, 2.5 |

| H-6 | ~7.7 | Doublet (d) | J ≈ 8.5 |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the nitro group (C-4) and those bonded to the chlorine atoms (C-1 and the benzylic carbon) are particularly diagnostic. The PubChem database indicates the existence of a ¹³C NMR spectrum for this compound, confirming its amenability to this analysis. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~135 |

| C-2 | ~133 |

| C-3 | ~125 |

| C-4 | ~148 |

| C-5 | ~124 |

| C-6 | ~130 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the signals for H-5 and H-6, confirming their ortho relationship. A weaker correlation might also be seen between H-3 and H-5 (meta coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show cross-peaks connecting H-3 to C-3, H-5 to C-5, H-6 to C-6, and the benzylic protons to the chloromethyl carbon. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique pieces together the entire molecular puzzle. Key expected correlations would include:

The benzylic protons (-CH₂Cl) showing correlations to C-1, C-2, and C-6.

H-6 showing correlations to C-2 and C-4.

H-3 showing correlations to C-1 and C-5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high accuracy. This allows for the determination of the elemental formula of a molecule. For this compound (C₇H₅Cl₂NO₂), the theoretical exact mass is 204.9697338 Da. nih.gov An HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition. Furthermore, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with major peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, further confirming the presence of two chlorine atoms.

Table 3: Theoretical Isotopic Masses for C₇H₅Cl₂NO₂

| Isotopic Composition | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₇H₅³⁵Cl₂NO₂ | 204.9697 | 100.0 (Reference) |

| C₇H₅³⁵Cl³⁷ClNO₂ | 206.9668 | ~65.3 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion) and subjecting it to further fragmentation. The resulting pattern of daughter ions provides detailed structural information. For this compound, characteristic fragmentation pathways would be expected:

Loss of a chlorine radical: [M - Cl]⁺, leading to an ion at m/z ~170.

Loss of the chloromethyl group: [M - CH₂Cl]⁺, resulting in a fragment at m/z ~156. This is often a favorable fragmentation for benzyl (B1604629) chlorides.

Loss of the nitro group: [M - NO₂]⁺, producing a fragment at m/z ~159.

Loss of HCl: [M - HCl]⁺, which could occur via rearrangement, leading to an ion at m/z ~169.

Observing these specific neutral losses and fragment ions in an MS/MS experiment would provide definitive confirmation of the compound's structure and the connectivity of its substituent groups.

Table 4: Predicted Key Fragments in MS/MS of this compound

| Proposed Fragment Ion | Formula | Approximate m/z |

|---|---|---|

| [M - Cl]⁺ | [C₇H₅ClNO₂]⁺ | 170 |

| [M - CH₂Cl]⁺ | [C₆H₄ClNO₂]⁺ | 156 |

| [M - NO₂]⁺ | [C₇H₅Cl₂]⁺ | 159 |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases and scientific literature reveals a notable absence of published single-crystal X-ray diffraction data for this compound. While structural information for related isomers and derivatives exists, the specific solid-state structure of this compound has not been publicly detailed. Therefore, a direct analysis of its molecular geometry, intermolecular interactions, and crystal packing based on experimental crystallographic data is not possible at this time.

Analysis of Molecular Geometry and Conformation

Without experimental data from X-ray crystallography, a definitive analysis of the precise bond lengths, bond angles, and torsional angles of this compound in the solid state cannot be provided. Theoretical modeling could offer predictions, but empirical data is required for a complete and accurate description of its molecular geometry and preferred conformation.

Investigation of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-π Stacking

A detailed investigation into the specific intermolecular interactions governing the crystal structure of this compound is contingent upon the availability of its crystal structure. Such interactions, including potential hydrogen bonds involving the nitro group, halogen bonding from the chloro substituents, and π-π stacking of the aromatic rings, can only be hypothesized in the absence of empirical crystallographic data.

Crystal Packing and Supramolecular Assembly Analysis

The arrangement of molecules in the crystal lattice and the resulting supramolecular architecture of this compound remain uncharacterized due to the lack of published X-ray diffraction studies. Analysis of crystal packing motifs and extended networks is therefore precluded.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Confirmation

Theoretical and Computational Chemistry Studies of 1 Chloro 2 Chloromethyl 4 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of electron distribution and orbital energies, which are key determinants of a molecule's reactivity and physical properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule dictate its electrophilic and nucleophilic nature.

For 2-chloro-5-nitrotoluene (B86962), a close analog of 1-chloro-2-(chloromethyl)-4-nitrobenzene, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been performed to determine its frontier orbital energies. jocpr.com The HOMO is the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. jocpr.com

The calculated HOMO-LUMO energy gap for 2-chloro-5-nitrotoluene is 2.403 eV. jocpr.com This value provides an estimation of the electronic excitation energy and is indicative of the molecule's kinetic stability. The distribution of the HOMO and LUMO across the aromatic ring and its substituents would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.277 |

| LUMO | -4.874 |

| HOMO-LUMO Gap | 2.403 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. The EPS map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to represent regions of varying electrostatic potential, with red typically indicating electron-rich (negative potential) areas and blue representing electron-poor (positive potential) regions.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. Conformational analysis, often performed in conjunction with quantum chemical calculations, aims to identify the most stable three-dimensional arrangements of a molecule.

For substituted benzenes like this compound, conformational flexibility primarily arises from the rotation around single bonds, such as the bond connecting the chloromethyl group to the benzene (B151609) ring. Computational studies on similar molecules often involve rotating key dihedral angles and calculating the corresponding energy to identify the most stable conformers and the energy barriers between them. The presence of bulky substituents can introduce steric hindrance, influencing the preferred conformation.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy.

A key reaction of this compound is nucleophilic substitution at the benzylic carbon of the chloromethyl group. This is a classic SN2 reaction, and its mechanism can be computationally modeled. sciforum.netmdpi.comresearchgate.net Theoretical calculations, such as those using DFT, can be employed to determine the geometry of the transition state and the activation energy for the reaction with various nucleophiles. sciforum.net

For the SN2 reaction of a benzyl (B1604629) chloride, the transition state is characterized by the incoming nucleophile and the departing chloride ion being partially bonded to the benzylic carbon. sciforum.net The energy profile of the reaction would show the energy of the system as the nucleophile approaches the substrate, passes through the transition state, and the product is formed. Computational studies on the SN2 reactions of substituted benzyl chlorides can provide valuable data on how the substituents on the aromatic ring affect the reaction rate and the structure of the transition state.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a compound.

For 2-chloro-5-nitrotoluene, a close analog, the vibrational frequencies have been calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. jocpr.com The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, show good agreement with the experimental FT-IR and FT-Raman spectra. jocpr.com This allows for a detailed assignment of the observed vibrational bands to specific molecular motions.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. chemicalbook.compdx.edulibretexts.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated. These theoretical predictions can aid in the assignment of signals in the experimental 1H and 13C NMR spectra of this compound and its isomers.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| NO2 symmetric stretching | 1322 | 1298 |

| NO2 asymmetric stretching | 1526 | 1522 |

| C-Cl stretching | - | - |

| C-H stretching (aromatic) | - | - |

Note: Specific assignments for C-Cl and C-H stretching are numerous and are not individually listed for brevity.

Structure-Reactivity Relationship Studies and Predictive Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.govnih.govmdpi.comresearchgate.neteuropa.eu For nitroaromatic compounds, QSAR studies have been extensively used to predict their toxicity, mutagenicity, and other biological effects. nih.govnih.govmdpi.com

The reactivity and toxicity of nitroaromatic compounds are often linked to their electronic properties, such as the energy of the LUMO (E_LUMO), and their hydrophobicity, typically quantified by the logarithm of the octanol-water partition coefficient (logP). mdpi.com QSAR models for the mutagenicity of nitroaromatic compounds often include descriptors related to the ease of reduction of the nitro group, which is a key step in their metabolic activation to mutagenic species.

For a series of chloronitrobenzenes, QSAR models can be developed to predict their toxicity to various organisms. These models typically use a combination of electronic, steric, and hydrophobic parameters to build a statistically significant correlation. Such predictive models are valuable tools in environmental risk assessment and in the design of less hazardous chemicals.

| Descriptor | Property Represented | Relevance to Reactivity/Toxicity |

|---|---|---|

| logP | Hydrophobicity | Bioavailability and membrane permeability |

| ELUMO | Electron affinity | Susceptibility to nucleophilic attack and reduction |

| EHOMO | Ionization potential | Susceptibility to electrophilic attack |

| Dipole Moment | Polarity | Intermolecular interactions |

Theoretical Decomposition Enthalpies and Energetic Considerations of this compound

For nitrobenzene (B124822) itself, a primary decomposition pathway identified through density functional theory (DFT) calculations is the direct cleavage of the carbon-nitro (C–NO2) bond, leading to the formation of a phenyl radical (C6H5) and nitrogen dioxide (NO2). An alternative, two-step mechanism involves a rearrangement to form phenoxyl and nitro radicals (C6H5O + NO). The direct C–NO2 bond dissociation is generally found to have a lower activation energy.

The presence of chloro and chloromethyl substituents on the benzene ring of this compound is expected to influence its decomposition energetics. Substituents can alter the electronic structure of the molecule, thereby affecting bond dissociation energies. For instance, the electron-withdrawing nature of the nitro and chloro groups can impact the strength of the C–NO2 bond. The position of these substituents (ortho, meta, or para) also plays a crucial role in the decomposition mechanisms due to resonance and inductive effects. Studies on other substituted nitrobenzenes have shown that ortho and para substitutions can lead to significant deviations in the reaction energy profiles compared to the parent nitrobenzene molecule.

While specific theoretical decomposition enthalpies for this compound are not documented in the reviewed literature, it is anticipated that the initial steps of its thermal decomposition would involve the cleavage of the C–NO2 bond or the C-Cl bonds. The relative energies of these bond fissions would dictate the primary decomposition pathway. Detailed computational studies would be necessary to calculate the precise bond dissociation energies and the activation barriers for various potential decomposition channels, thereby providing a quantitative understanding of the energetic considerations for this compound.

Future Directions and Advanced Research Opportunities

Development of More Sustainable and Greener Synthetic Routes for 1-Chloro-2-(chloromethyl)-4-nitrobenzene

Traditional synthetic routes to nitroaromatic compounds often rely on harsh conditions and hazardous reagents, such as mixed nitric and sulfuric acids, which generate significant chemical waste. beilstein-journals.orgresearchgate.netgoogle.com The future of synthesizing this compound lies in the adoption of green chemistry principles, which aim to prevent waste, maximize atom economy, and utilize safer substances and conditions. acs.orgepa.govrroij.com

Key areas for research include:

Alternative Nitration and Chlorination Reagents: Investigating milder and more selective nitrating agents, such as nitrogen dioxide or solid-supported catalysts, can reduce the reliance on corrosive mixed acids and minimize the production of acidic waste. researchgate.netgoogle.com Similarly, exploring greener chlorinating agents can improve the environmental profile of the synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and improve product yields by providing rapid and uniform heating. orientjchem.orguobabylon.edu.iquzh.ch This technique minimizes energy consumption and often leads to cleaner reactions with fewer byproducts. researchgate.nettandfonline.com

Biocatalysis: The use of enzymes for the synthesis and functionalization of aromatic compounds is a rapidly growing field. springernature.comnih.gov Research could focus on identifying or engineering enzymes that can catalyze the nitration or chlorination of the parent molecule under mild, aqueous conditions, offering a highly selective and environmentally benign synthetic route. manchester.ac.uknih.govresearchgate.net

| Aspect | Traditional Synthesis | Greener Alternative | Potential Benefits |

| Nitrating Agent | Concentrated HNO₃/H₂SO₄ | Solid acid catalysts, N₂O₅ | Reduced acid waste, improved safety, higher selectivity. researchgate.net |

| Energy Input | Conventional heating (reflux) | Microwave irradiation | Drastically reduced reaction times, lower energy consumption. orientjchem.orguzh.ch |

| Solvents | Volatile organic solvents | Safer solvents (e.g., ionic liquids) or solvent-free conditions | Reduced pollution and worker exposure. rroij.com |

| Catalysis | Stoichiometric reagents | Biocatalysts (enzymes) | High selectivity, mild reaction conditions, biodegradable catalysts. nih.govresearchgate.net |

Exploration of Novel Catalytic Transformations for Derivatization

The this compound molecule possesses multiple reactive sites that can be selectively functionalized using modern catalytic methods. The electron-withdrawing nitro group activates the chlorine atom on the aromatic ring for nucleophilic aromatic substitution (SNAr), while the benzylic chlorine is susceptible to nucleophilic substitution via SN1 or SN2 pathways. libretexts.orgquora.com

Future research should explore:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Heck, and Buchwald-Hartwig amination could be applied to selectively replace the aromatic chlorine atom, enabling the formation of new carbon-carbon and carbon-nitrogen bonds to build complex molecular architectures.

C-H Activation: Direct functionalization of the aromatic C-H bonds offers an atom-economical route to new derivatives without the need for pre-functionalized starting materials. springernature.com Catalytic systems could be developed to introduce new functional groups at specific positions on the ring.

Asymmetric Catalysis: For reactions involving the benzylic chloride, the use of chiral catalysts could enable the synthesis of enantioenriched products, which is of significant interest for pharmaceutical and agrochemical applications. Biocatalytic approaches using evolved enzymes could also achieve high enantioselectivity in C-H amidation at the benzylic position. nih.gov

| Transformation Type | Reactive Site | Potential Reagents/Catalysts | Resulting Structure |

| Nucleophilic Aromatic Substitution (SNAr) | Aromatic C-Cl | Amines, alkoxides, thiols | Aryl-amines, -ethers, -sulfides |

| Benzylic Substitution (SN1/SN2) | Benzylic C-Cl | Cyanide, azide, carboxylates | Benzyl (B1604629) cyanides, azides, esters |

| Suzuki Coupling | Aromatic C-Cl | Boronic acids / Pd catalyst | Biaryl compounds |

| Buchwald-Hartwig Amination | Aromatic C-Cl | Amines / Pd catalyst | Di- and tri-substituted anilines |

Computational Design of New Molecules Utilizing the this compound Scaffold

The rigid, functionalized benzene (B151609) ring of this compound serves as an excellent starting point, or scaffold, for the computational design of new molecules with tailored properties. Computer-aided drug design (CADD) and materials science can leverage this structure to predict and optimize novel compounds before their synthesis. nih.gov

Advanced research opportunities in this area include: